molecular formula C19H25N5OS B2715952 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide CAS No. 1252543-68-2

2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide

Cat. No.: B2715952
CAS No.: 1252543-68-2
M. Wt: 371.5
InChI Key: MUXYNCVMCGFRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide is a chemically intricate molecule notable for its potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. Its structure consists of a 1,2,4-triazole ring substituted with butan-2-yl and phenyl groups, along with a sulfanyl-acetamide side chain bearing cyano and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves multi-step processes starting from basic organic substrates.

  • Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

  • Substitution reactions: The butan-2-yl and phenyl groups are introduced via nucleophilic substitution or metal-catalyzed coupling reactions.

  • Thiol addition: A thiol functional group can be appended to the triazole ring through thiolation reactions.

  • Acetamide synthesis: The final acetamide linkage is formed via amidation reactions involving cyano and methyl substituents.

Industrial Production Methods

For industrial production, processes might be optimized for yield and cost-efficiency, often employing continuous flow reactors and advanced catalysis techniques to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the nitrile group can yield primary amines.

  • Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring and triazole ring positions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminum hydride, borane complexes.

  • Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Primary amines.

  • Substitution products: Various substituted triazoles and phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, allowing for the exploration of new chemical reactions and pathways.

Biology

In biological research, the triazole moiety is of interest for its potential enzyme inhibitory activities, which can be harnessed in drug development.

Medicine

Potential medicinal applications include the development of antimicrobial, anticancer, and anti-inflammatory agents, given the bioactivity of triazole-containing compounds.

Industry

In industrial settings, this compound might be used in the development of novel materials or as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide exerts its effects typically involves:

  • Molecular Targets: Enzymes, proteins, or receptors that interact with the triazole ring or sulfanyl group.

  • Pathways: It may interfere with enzyme active sites, modulate signal transduction pathways, or alter cellular redox states.

Comparison with Similar Compounds

  • 4-(phenyl)-1,2,4-triazole derivatives

  • N-alkylated acetamides

  • Sulfanyl-substituted aromatics

Uniqueness:

What sets 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide apart is its unique combination of the triazole, sulfanyl, and cyano functional groups, conferring it distinct reactivity and bioactivity profiles that are not typically seen in simpler analogues. This combination allows for a wider range of interactions with biological targets, making it a valuable candidate in drug discovery and development.

Conclusion

Overall, this compound represents a highly functional molecule with broad applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an exciting compound for ongoing research and development.

Properties

IUPAC Name

2-[(4-butan-2-yl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanopropan-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-6-14(2)24-17(15-10-8-7-9-11-15)21-22-18(24)26-12-16(25)23(5)19(3,4)13-20/h7-11,14H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXYNCVMCGFRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NN=C1SCC(=O)N(C)C(C)(C)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.